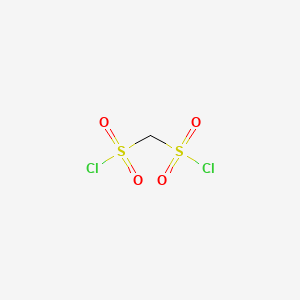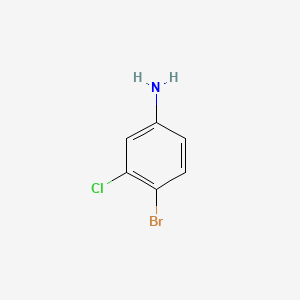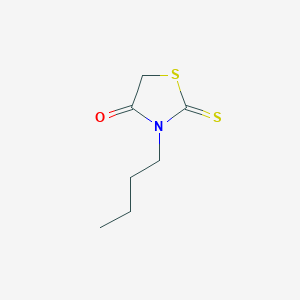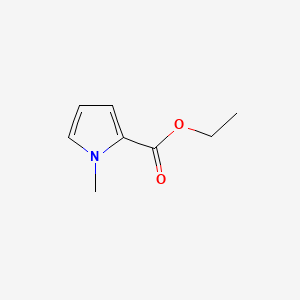
二磺酰二氯甲烷
描述
Methanedisulphonyl dichloride is a chemical compound with the CAS number 5799-68-8 . It is used extensively within the biomedical industry and plays a crucial role as a reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of complexes related to methanedisulphonyl dichloride involves reactions with methanedisulphonic acid and silver carbonate in water, followed by treatment with triphenylphosphine or triethylphosphite in dichloromethane under nitrogen.Molecular Structure Analysis
An electron diffraction study of methane sulphonyl fluoride, a related compound, provides insights into the molecular geometry that might be relevant to understanding the structural aspects of methanedisulphonyl dichloride.Chemical Reactions Analysis
Methanedisulphonyl dichloride undergoes various chemical reactions, including solvolysis and reactions with alkenes. These reactions are crucial for understanding its reactivity and potential applications in organic synthesis.Physical And Chemical Properties Analysis
While specific studies on the physical properties of methanedisulphonyl dichloride were not directly found, research on related compounds and their crystalline structures offers a basis for inferring its physical characteristics. The chemical properties of methanedisulphonyl dichloride can be inferred from studies on its solvolysis and reactions with nucleophiles.科学研究应用
Synthesis of Complexes
MDSD is utilized in the synthesis of various complexes, such as disilver (I) methanedisulphonate complexes. This process involves reactions with methanedisulphonic acid and silver carbonate in water, followed by treatment with triphenylphosphine or triethylphosphite in dichloromethane under nitrogen . These foundational chemistries are crucial for further derivations and applications of MDSD-related compounds.
Molecular Structure Analysis
Studies on related compounds, like methane sulphonyl fluoride, provide insights into the molecular geometry of MDSD. Electron diffraction studies highlight the importance of electron pair repulsions in determining molecular geometry, which is relevant for understanding the structural aspects of MDSD .
Chemical Reactions and Properties
MDSD undergoes various chemical reactions, including solvolysis and reactions with alkenes. These reactions are essential for understanding its reactivity and potential applications in organic synthesis. Free radical addition reactions involving MDSD showcase its role in creating complex molecular structures .
Physical Properties Analysis
While direct studies on MDSD’s physical properties are scarce, research on related compounds and their crystalline structures offers a basis for inferring its physical characteristics. For instance, studies on the crystal structures of methane phase III contribute to our understanding of molecular interactions and physical properties in solid states .
Chemical Properties Analysis
The chemical properties of MDSD can be inferred from studies on its solvolysis and reactions with nucleophiles. These reactions provide insights into its chemical behavior, reactivity patterns, and the influence of solvent systems on its chemical transformations .
Environmental Monitoring and Safety
MDSD has been investigated for its application in the development of gas sensors. Specifically, the synthesis of hierarchical ultrathin NiO nanoflakes for high-performance methane sensing has been explored. This highlights the utility of MDSD in environmental monitoring and safety applications.
安全和危害
未来方向
The philosophy of sustainable development is prevailing worldwide, and catalytic chemistry, which methanedisulphonyl dichloride is a part of, will play a crucial role in sustainable economic development . It is expected to continue to be used extensively in the biomedical industry and in the synthesis of pharmaceuticals, agrochemicals, and dyes .
属性
IUPAC Name |
methanedisulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQZHQHDMVGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206716 | |
| Record name | Methanedisulphonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanedisulphonyl dichloride | |
CAS RN |
5799-68-8 | |
| Record name | Methanedisulfonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5799-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanedisulfonyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005799688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanedisulphonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanedisulphonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANEDISULFONYL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBK9Z6LSV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methanedisulfonyl dichloride react in the presence of bases like triethylamine?
A1: Methanedisulfonyl dichloride, when treated with triethylamine, undergoes dehydrochlorination to generate a highly reactive intermediate known as disulfene (SO2=C=SO2) [, ]. This reactive species can then participate in various reactions, including cycloadditions with dienes like cyclopentadiene. [, ]
Q2: What is significant about the reaction of methanedisulfonyl dichloride with cyclopentadiene?
A2: The reaction of methanedisulfonyl dichloride with cyclopentadiene proceeds through a fascinating double [4+2] cycloaddition. Initially, one molecule of cyclopentadiene reacts with disulfene (generated in situ from methanedisulfonyl dichloride and triethylamine) to form a cycloadduct. This cycloadduct then undergoes a second [4+2] cycloaddition with another molecule of disulfene, ultimately yielding a unique spirodisulfone structure. The stereochemistry of this spirodisulfone product was confirmed by X-ray crystallography. []
Q3: Can you elaborate on the structural features of the bis(trimethylammoniosulfonyl)methanide cation formed from methanedisulfonyl dichloride?
A3: When methanedisulfonyl dichloride reacts with three equivalents of trimethylamine, it forms bis(trimethylammoniosulfonyl)methanide chloride. X-ray crystallographic analysis of the tetraphenylborate salt of this compound revealed that the cation adopts a specific conformation driven by negative hyperconjugation (nC-σS–N interactions) and negative homohyperconjugation (nC-σN–C interactions). These interactions influence the bond lengths within the S–N–C chains, which lie coplanar to the occupied pz orbital of the central carbon atom. The analysis suggests that sulfene-amine S,N-adducts generally adopt a zwitterionic ammoniosulfonylmethanide structure stabilized by these hyperconjugative effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)


